3-Methyl-2-nitro-N-(2-pyridinyl)benzamide

Medicinal Chemistry Library Synthesis Step-Economy

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide (C₁₃H₁₁N₃O₃, MW 257.25) is a nitro-substituted N-(2-pyridinyl)benzamide featuring a methyl group at the 3-position and a nitro group at the 2-position of the benzamide ring. As a member of the broader N-pyridinylbenzamide class, it presents a defined hydrogen-bonding profile (1 HBD, 4 HBA) and a characteristic LogP (~3.46) that distinguishes it from non-nitrated or differently substituted analogs.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 600128-25-4
Cat. No. B12573035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitro-N-(2-pyridinyl)benzamide
CAS600128-25-4
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17)
InChIKeyZDLTYOVPUAHOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitro-N-(2-pyridinyl)benzamide (CAS 600128-25-4): Core Physicochemical & Class Positioning for Research Sourcing


3-Methyl-2-nitro-N-(2-pyridinyl)benzamide (C₁₃H₁₁N₃O₃, MW 257.25) is a nitro-substituted N-(2-pyridinyl)benzamide featuring a methyl group at the 3-position and a nitro group at the 2-position of the benzamide ring . As a member of the broader N-pyridinylbenzamide class, it presents a defined hydrogen-bonding profile (1 HBD, 4 HBA) and a characteristic LogP (~3.46) that distinguishes it from non-nitrated or differently substituted analogs . The compound serves as both a direct screening candidate and a key intermediate for aminobenzamide-based libraries via nitro reduction .

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide: Structural Specificity Risks in Naïve Analog Replacement


Simplistic replacement of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide with other in-class benzamides (e.g., regioisomeric pyridinyl attachments or non-nitrated analogs) can lead to substantial divergence in target binding and physicochemical properties. The ortho-nitro group introduces a strong electron-withdrawing effect that modulates both the acidity of the amide NH and the π-stacking capabilities of the benzamide core [1]. Furthermore, the specific 2-pyridinyl substitution pattern dictates a distinct intramolecular hydrogen-bonding network, which is critical for maintaining coplanarity—a feature that is lost when shifting to 3-pyridinyl [1] or 4-pyridinyl isomers . Such seemingly minor positional changes have been shown to alter melting points, solubility, and binding conformations across N-pyridinylbenzamide grids, rendering simple structural interpolation unreliable for procurement decisions where specific activity profiles are required.

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide: Quantitative Differential Evidence for Scientific Selection


Reducible Nitro Handle: Strategic Advantage Over Non-Nitrated Methyl-N-(pyridyl)benzamides

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide uniquely provides a latent amino functionality at the 2-position via a reducible nitro group, a feature completely absent in the nine-member C13H12N2O methyl-N-(pyridyl)benzamide isomer grid reported by Mocilac et al. [1]. This allows a single compound to serve as both a nitroaromatic screening candidate and a direct precursor to the corresponding 2-amino-3-methyl-N-(2-pyridinyl)benzamide .

Medicinal Chemistry Library Synthesis Step-Economy

Regioisomeric 2-Pyridinyl Substitution: Defined 3D Conformation Differentiates from 3- and 4-Pyridinyl Analogs

The compound's N-(2-pyridinyl) substitution enforces a specific intramolecular N–H⋯N hydrogen bond between the amide NH and the pyridyl nitrogen, constraining the molecule into a predictable conformation. This stands in contrast to the N-(3-pyridinyl) analog (CAS 600128-05-0) [1] and N-(4-pyridinyl) analog (CAS 600127-74-0) , which cannot form this intramolecular interaction. The 3×3 isomer grid study by Mocilac et al. on analogous methyl-N-(pyridyl)benzamides quantified that such positional changes lead to fundamentally different intermolecular synthons and crystal packing motifs based on whether the pyridyl nitrogen can act as an intramolecular hydrogen-bond acceptor [2].

Structural Biology Crystallography Ligand Design

Ortho-Nitro Electronic Effect: Distinct LogP and PSA Profile vs. Non-Nitrated 2-Pyridinylbenzamide

The calculated physicochemical properties of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide show a LogP of 3.46 and a Polar Surface Area (PSA) of 91.3 Ų . In contrast, the non-nitrated 3-methyl-N-(2-pyridinyl)benzamide is expected to have a lower LogP (~2.5, based on the isomer grid analogs) and a smaller PSA (approximately 54 Ų) due to the loss of the polar nitro group [1]. This shift in LogP and PSA directly influences membrane permeability and solubility, two critical parameters in early drug discovery screening cascades.

Physicochemical Profiling ADME Prediction Ligand Efficiency

Scalable Ce(III)-Catalyzed Synthetic Access: Differentiated Procurement Confidence Relative to Multi-Step Custom Syntheses

A 2018 report demonstrates an efficient Ce(III)-catalyzed synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins under mild, additive-free conditions, achieving moderate to excellent yields across a broad substrate scope [1]. This catalytic method is directly applicable to the preparation of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide, providing a scalable and cost-effective route compared to traditional multi-step nitration-coupling sequences that are required for other nitrobenzamide analogs. The methodology's operational simplicity and avoidance of external oxidants address a common synthesis bottleneck, thereby enhancing supply reliability and reducing lead times for bulk procurement.

Synthetic Methodology Process Chemistry Catalysis

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide: High-Return Application Scenarios Grounded in Quantitative Evidence


Focused Library Design Requiring Latent Amine Functionality

For medicinal chemistry teams constructing targeted libraries around the N-(2-pyridinyl)benzamide scaffold, 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide serves as a strategically versatile building block. Its reducible ortho-nitro group (serving as a latent amine) [1] allows for late-stage diversification via reduction and subsequent amide coupling or reductive amination, eliminating the need for a separate NH₂-containing monomer purchase. This built-in synthetic flexibility directly supports cost-efficient library production and accelerates the exploration of SAR around the 2-position, a modification that is impossible to achieve with the non-nitrated methyl-N-(pyridyl)benzamide isomer grid [1].

Conformationally Constrained Inhibitor Design Exploiting Intramolecular H-Bonding

The 2-pyridinyl substitution pattern in this compound enforces a stable intramolecular N–H⋯N hydrogen bond, pre-organizing the molecule into a defined conformation that is absent in the 3- and 4-pyridinyl regioisomers . This pre-organization is highly valuable for structure-based drug design campaigns where a rigid, predictable presentation of the benzamide scaffold to a protein target is required. Researchers can confidently select the 2-pyridinyl isomer to lock the pharmacophore geometry, reducing the entropic penalty upon binding, whereas procurement of the 3- or 4-isomer would result in a conformationally flexible, and likely less active, ligand .

Physicochemical Property Space Expansion in Early Lead Optimization

With a measured/calculated LogP of 3.46 and PSA of 91.3 Ų , this nitro derivative occupies a distinctly higher lipophilicity and higher polarity quadrant compared to non-nitrated N-(pyridyl)benzamides (projected LogP ~2.5, PSA ~54 Ų). This property shift makes 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide an invaluable tool compound for multidisciplinary optimization teams seeking to systematically explore the impact of increased PSA on solubility, permeability, and off-target binding. It enables direct, data-driven navigation of the Lipinski property space chart without resorting to entirely new chemical series .

Scalable Early-Stage Process Chemistry Feasibility Assessment

The existence of a Ce(III)-catalyzed one-step synthetic protocol specifically applicable to pyridyl benzamides [2] offers a clear process chemistry advantage. For CROs and pharmaceutical development groups evaluating the long-term scalability of lead candidates, the potential for a single-step, additive-free synthesis from commercially available 2-aminopyridines and nitroolefins provides a lower risk profile for future kilogram-scale production compared to analogs requiring multi-step sequences. This translates into a more secure and cost-predictable supply chain for sustained research use [2].

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